molecular formula C12H9N3OS B2915969 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine CAS No. 478245-64-6

2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2915969
CAS No.: 478245-64-6
M. Wt: 243.28
InChI Key: HUGIZHZVOJWFEF-UHFFFAOYSA-N
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Description

2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of isoxazole, thiazole, and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the isoxazole and thiazole rings followed by their coupling with a pyridine moiety. One common method involves the cyclization of hydroximinoyl chlorides with terminal alkynes to form the isoxazole ring . The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea . These intermediates are then coupled with a pyridine derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Thiazole derivatives: Compounds with thiazole rings and varying functional groups.

    Pyridine derivatives: Compounds with pyridine rings and different substituents.

Uniqueness

2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-4-(2-pyridin-2-yl-1,3-thiazol-5-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c1-8-9(6-15-16-8)11-7-14-12(17-11)10-4-2-3-5-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGIZHZVOJWFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CN=C(S2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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